molecular formula C28H39F3N6O5 B12044248 RF9 Trifluoroacetate

RF9 Trifluoroacetate

Cat. No.: B12044248
M. Wt: 596.6 g/mol
InChI Key: GPVFYPYIOXHDCU-FKYMWANDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

RF9 Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

RF9 Trifluoroacetate is unique in its high affinity for neuropeptide FF receptors and its potent antiopioid activity. Similar compounds include other neuropeptide FF receptor antagonists such as:

This compound stands out due to its specific action on NPFF receptors and its potential therapeutic applications in pain management .

Properties

Molecular Formula

C28H39F3N6O5

Molecular Weight

596.6 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H38N6O3.C2HF3O2/c27-22(33)21(12-16-5-2-1-3-6-16)31-23(34)20(7-4-8-30-25(28)29)32-24(35)26-13-17-9-18(14-26)11-19(10-17)15-26;3-2(4,5)1(6)7/h1-3,5-6,17-21H,4,7-15H2,(H2,27,33)(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t17?,18?,19?,20-,21-,26?;/m0./s1

InChI Key

GPVFYPYIOXHDCU-FKYMWANDSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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